![molecular formula C22H15B B3115158 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene CAS No. 207612-71-3](/img/structure/B3115158.png)

1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

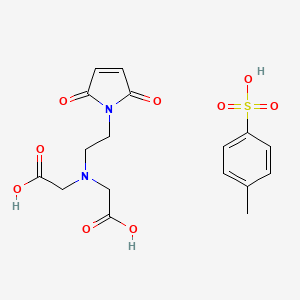

The compound is a derivative of biphenyl and naphthalene, both of which are aromatic hydrocarbons . The presence of a bromine atom suggests that it might be used in electrophilic aromatic substitution reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, brominated biphenyls and naphthalenes are often synthesized through electrophilic aromatic substitution .Molecular Structure Analysis

The compound likely has a planar structure typical of aromatic compounds, with a bromine atom attached to one of the carbon atoms .Chemical Reactions Analysis

Brominated aromatic compounds like this one often participate in electrophilic aromatic substitution reactions .Applications De Recherche Scientifique

1. Applications in Organic Electronics:

- Naphthalene-based host materials, including derivatives of "1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene", have been studied for use in red phosphorescent organic light-emitting diodes (PHOLEDs). These materials exhibit excellent device performance at low doping concentrations due to efficient energy transfer and reduced concentration quenching (Li et al., 2018).

2. Catalysis and Synthesis:

- Compounds including "this compound" derivatives form complexes with palladium and exhibit high catalytic activity in Suzuki reactions (Potkin et al., 2014).

- The synthesis of various naphthalene derivatives, including those with bromo-biphenyl components, is an area of interest for constructing complex organic molecules (Singha et al., 2012).

3. Thermodynamics and Phase Transitions:

- Studies on the thermodynamics of phase transition for naphthalene derivatives, including biphenyl naphthalenes, focus on understanding their vapor pressures and related properties (Rocha et al., 2008).

4. Spectroscopic Applications:

- Naphthalene derivatives, similar to "this compound", have been synthesized and characterized for use as thiol-reactive phosphorescent probes in spectroscopy (Marriott et al., 1994).

5. Advanced Organic Synthesis:

- Research in the field of advanced organic synthesis often includes the use of naphthalene and biphenyl derivatives for constructing complex molecular structures (Ozeryanskii et al., 2020).

Mécanisme D'action

Target of Action

Brominated biphenyl compounds have been known to interact with various enzymes and receptors in the body, particularly those involved in the metabolism of xenobiotics .

Mode of Action

Brominated biphenyls are generally lipophilic and can easily cross cell membranes to interact with intracellular targets . They may also undergo metabolic transformations in the body, potentially leading to the formation of reactive metabolites .

Biochemical Pathways

The compound “1-(4’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene” may affect various biochemical pathways due to its potential interactions with different enzymes and receptors .

Pharmacokinetics

Brominated biphenyls are generally known for their lipophilicity, which allows them to be widely distributed in the body and to accumulate in fatty tissues .

Result of Action

Brominated biphenyls can potentially cause a variety of biological effects, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “1-(4’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene”. For instance, the presence of other chemicals in the body can affect its metabolism and the formation of reactive metabolites .

Propriétés

IUPAC Name |

1-[4-(4-bromophenyl)phenyl]naphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Br/c23-20-14-12-17(13-15-20)16-8-10-19(11-9-16)22-7-3-5-18-4-1-2-6-21(18)22/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGVNJBBWRPIPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115081.png)

![8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3115118.png)

![(S)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B3115150.png)

![(1R,4R,5S)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3115155.png)